2-Bromo-6-octylbenzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H20BrNS |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-bromo-6-octyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H20BrNS/c1-2-3-4-5-6-7-8-12-9-10-13-14(11-12)18-15(16)17-13/h9-11H,2-8H2,1H3 |
InChI Key |
JJYHMNIWMFONEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)N=C(S2)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 2 Bromo 6 Octylbenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-Bromo-6-octylbenzo[d]thiazole molecule.
The ¹H NMR spectrum provides a count of chemically distinct protons and reveals their local environment through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum is characterized by signals from the aromatic protons on the benzothiazole (B30560) core and the aliphatic protons of the octyl side chain.
The aromatic region is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 7. Based on data from analogous 2,6-disubstituted benzothiazoles, the proton at C7 (adjacent to the sulfur atom) is anticipated to be the most deshielded. google.com The octyl chain produces a characteristic set of signals: a triplet for the terminal methyl group (CH₃), a complex multiplet for the seven methylene (B1212753) groups (CH₂), and a distinct triplet for the methylene group directly attached to the aromatic ring, which is deshielded due to its proximity to the π-system. nih.gov
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms. The spectrum will show 15 distinct signals, corresponding to the 9 carbons of the benzothiazole core and the 6 unique carbons of the octyl chain (some methylene carbons in the chain may overlap). Key signals include the highly deshielded C2 carbon of the thiazole (B1198619) ring and the carbons of the aromatic ring, with their shifts influenced by the bromo and octyl substituents.
Predicted ¹H NMR Data for this compound Data predicted based on analogous structures and standard chemical shift values.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-4 | ~7.9-8.1 | d (doublet) | Coupling to H-5. |
| H-5 | ~7.5-7.7 | dd (doublet of doublets) | Coupling to H-4 and H-7. |
| H-7 | ~7.8-8.0 | d (doublet) | Coupling to H-5. |
| Ar-CH₂(CH₂)₆CH₃ | ~2.7-2.9 | t (triplet) | Benzylic protons, deshielded by the aromatic ring. |
| Ar-CH₂(CH₂)₆CH₃ | ~1.2-1.7 | m (multiplet) | Overlapping signals of the central methylene groups. |
| Ar-(CH₂)₇CH₃ | ~0.8-1.0 | t (triplet) | Terminal methyl group. |
Predicted ¹³C NMR Data for this compound Data predicted based on analogous structures and standard chemical shift values.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 | ~165-170 | Carbon of the C=N bond in the thiazole ring. |
| C-4, C-5, C-7 | ~120-130 | Aromatic CH carbons. |
| C-3a, C-6, C-7a | ~130-155 | Quaternary aromatic carbons, including C-Br and C-octyl. |
| CH₂-(octyl chain) | ~14-36 | Aliphatic carbons of the octyl group. |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent atoms. For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, as well as sequential correlations through the entire octyl chain, confirming its linear connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. rsc.org It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For instance, the proton signal at ~2.8 ppm would show a cross-peak to its corresponding benzylic carbon signal in the aliphatic region of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds away. This technique provides the final links to piece the entire structure together. Key expected HMBC correlations for this compound would include:
A correlation from the benzylic protons of the octyl chain (H-1') to the aromatic carbons C-5, C-6, and C-7, definitively proving the attachment point of the alkyl chain.
Correlations from the aromatic protons (e.g., H-5 and H-7) to the quaternary carbon C-6.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. The presence of bromine is easily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound.
Predicted HRMS Data for this compound (C₁₅H₁₈BrNS)
| Ion | Elemental Formula | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₁₅H₁₈⁷⁹BrNS | 323.0398 |
| [M+2]⁺ (with ⁸¹Br) | C₁₅H₁₈⁸¹BrNS | 325.0377 |
| [M+H]⁺ (with ⁷⁹Br) | C₁₅H₁₉⁷⁹BrNS | 324.0476 |
| [M+H+2]⁺ (with ⁸¹Br) | C₁₅H₁₉⁸¹BrNS | 326.0455 |
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. For this compound, a major fragmentation pathway is the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), which is a common pathway for alkyl-substituted aromatic compounds. libretexts.org This would result in the loss of a heptyl radical (•C₇H₁₅) and the formation of a stable, resonance-stabilized benzylic cation. Other fragments could arise from the loss of the entire octyl chain or cleavage within the thiazole ring. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present. The IR spectrum of this compound would display characteristic absorption bands for its different components. nist.gov
Predicted IR Absorption Bands for this compound Data predicted based on standard IR correlation tables and spectra of analogous compounds. nist.govchemicalbook.com
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Benzothiazole Ring |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Octyl Chain |
| C=N Stretch (Imine) | 1650 - 1590 | Thiazole Ring |
| C=C Stretch (Aromatic) | 1580 - 1450 | Benzothiazole Ring |
| C-H Bend (Aliphatic) | 1470 - 1370 | Octyl Chain |
| C-Br Stretch | 650 - 550 | Bromo-Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole system acts as the primary chromophore, the part of the molecule that absorbs UV or visible light. nist.gov The absorption of photons promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). researchgate.net The spectrum is expected to show strong absorption bands in the UV region. The addition of the bromine atom and the octyl group (auxochromes) to the parent benzothiazole structure is expected to cause a slight shift in the absorption maxima (λ_max) to longer wavelengths, an effect known as a bathochromic or "red" shift. researchgate.net Analysis of the UV-Vis spectrum in different solvents can also provide insights into the molecule's electronic properties and interactions with its environment.
Chromatographic Methodologies for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for verifying the purity of this compound and for separating it from reaction mixtures or impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
For a compound like this compound, with a molecular weight of 326.30 g/mol , both GC and HPLC are suitable for purity analysis. The choice between them would depend on the compound's thermal stability and volatility. Given its structure, which includes a long octyl chain, it is expected to be amenable to GC analysis, likely as a solid with a defined melting point.
In a typical High-Performance Liquid Chromatography (HPLC) analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the compound's affinity for the stationary phase versus the mobile phase. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time, the time it takes for the compound to travel through the column, is a key indicator of its identity under specific conditions. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. In GC, the compound is vaporized and passed through a long, thin column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The long octyl chain in this compound makes it sufficiently volatile for GC analysis. The resulting chromatogram would show a peak at a specific retention time, and the integrated area of this peak would be proportional to its purity. The coupled mass spectrometer would further confirm the identity of the compound by providing its mass-to-charge ratio.
While specific experimental data is not publicly available in research literature, commercial suppliers of this compound confirm its identity and purity through these methods before sale.
Table 1: Hypothetical Chromatographic Purity Data for this compound
| Parameter | Value |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
| Purity | >95% |
| Retention Time | Not Publicly Available |
| Mobile Phase | Not Publicly Available |
| Column Type | Not Publicly Available |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.
As of now, a specific, publicly available crystal structure determination for this compound has not been reported in the scientific literature. Therefore, experimental data on its unit cell parameters, space group, and intermolecular interactions are not available.
A definitive understanding of the solid-state molecular architecture and intermolecular packing of this compound awaits a dedicated single-crystal X-ray diffraction study.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | Not Determined |
| Intermolecular Interactions | Not Determined |
Theoretical and Computational Investigations of 2 Bromo 6 Octylbenzo D Thiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular geometry, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Ground State Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Bromo-6-octylbenzo[d]thiazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nbu.edu.sa
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on data from analogous compounds. Specific values would require dedicated DFT calculations for this exact molecule.
| Parameter | Predicted Value | Reference/Analogy |
|---|---|---|
| C=N Bond Length (Å) | ~1.30 - 1.34 | nbu.edu.sa |
| C-S Bond Length (Å) | ~1.75 - 1.78 | nbu.edu.sa |
| C-Br Bond Length (Å) | ~1.88 - 1.92 | conicet.gov.ar |
| Benzene (B151609) Ring C-C Bond Lengths (Å) | ~1.39 - 1.41 | nbu.edu.sa |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Optoelectronic Response
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules upon absorption of light, providing insights into their excited state properties and optoelectronic response. nih.gov This is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.govnih.gov
For this compound, TD-DFT calculations can predict the absorption and emission spectra. The calculations would likely reveal electronic transitions involving the π-conjugated system of the benzothiazole (B30560) core. The introduction of a bromine atom (an electron-withdrawing group) and an octyl group (a weak electron-donating group) can modulate these transitions. The nature of the donor and acceptor fragments within a molecule is a key factor influencing its properties. nih.gov TD-DFT can help identify the nature of these transitions, such as whether they are localized on the benzothiazole ring or involve charge transfer between the substituents and the core. nih.govresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Modulations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO is the band gap, which is a critical parameter for determining a molecule's stability and its potential as an organic semiconductor. nih.govresearchgate.net
In this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole ring system, while the LUMO may also be localized on this core, with some contribution from the bromine atom. The electron-donating octyl group at the 6-position would be expected to raise the HOMO energy level, while the electron-withdrawing bromine atom at the 2-position would lower the LUMO energy level. nih.gov This combined effect would likely lead to a reduction in the HOMO-LUMO gap compared to the unsubstituted benzothiazole, potentially enhancing its reactivity and tuning its optical properties. nih.govscirp.org A smaller band gap generally corresponds to a molecule that is more easily excited and can participate more readily in chemical reactions. scirp.org
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table is illustrative and based on general principles and data from analogous compounds. Specific values would require dedicated calculations.
| Orbital | Predicted Energy (eV) | Effect of Substituent |
|---|---|---|
| HOMO | -5.5 to -6.0 | Raised by octyl group |
| LUMO | -1.8 to -2.2 | Lowered by bromo group |
| Band Gap (eV) | ~3.7 to 4.2 | Reduced by combined effects |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations allow for the study of their movement and conformational changes over time. nih.gov This is particularly important for a molecule like this compound, which possesses a long, flexible octyl chain.
MD simulations can map the conformational landscape of the octyl chain, revealing its preferred orientations relative to the rigid benzothiazole core. rsc.org These simulations can show how the chain folds and moves in different environments, such as in a solvent or when interacting with a biological membrane or protein. The flexibility of the alkyl chain can be a crucial factor in how the molecule packs in a solid state or how it fits into a binding pocket. rsc.orgrsc.org Studies on similar heterocyclic compounds have shown that even subtle changes in alkyl chain length and branching can significantly impact molecular packing and, consequently, material properties. rsc.orgresearchgate.net
Molecular Docking and Binding Energy Calculations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. Benzothiazole derivatives have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents. nih.govbenthamscience.comscielo.br
For this compound, docking studies could be performed against various known protein targets for benzothiazole compounds, such as dihydroorotase, dihydropteroate (B1496061) synthase (DHPS), or various kinases. nih.govmdpi.combiointerfaceresearch.com The docking simulations would predict the binding mode and calculate a docking score, which is an estimate of the binding affinity. The bromo group could participate in halogen bonding, while the hydrophobic octyl chain could form favorable interactions with nonpolar pockets in a protein's active site. The benzothiazole core itself can engage in π-π stacking or hydrogen bonding interactions. mdpi.comnih.gov Binding energy calculations, often performed using more rigorous methods following docking, can provide a more quantitative measure of the interaction strength.
Structure-Property Relationship (SPR) Modeling and Rational Design
Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its observed properties. rsc.orgnih.gov By understanding these relationships, new molecules can be rationally designed with desired characteristics. For benzothiazole derivatives, substitutions at the C-2 and C-6 positions are known to be critical for their biological activities and material properties. benthamscience.com
In the case of this compound, the SPR analysis would focus on the interplay between the bromo and octyl substituents. The bromine atom at the 2-position not only influences the electronic properties but can also serve as a handle for further chemical modification through cross-coupling reactions. rsc.org The octyl group at the 6-position primarily imparts lipophilicity, which can affect the molecule's solubility, membrane permeability, and interactions with hydrophobic targets. rsc.org The length and branching of alkyl chains on conjugated polymers have been shown to significantly influence molecular configuration and intermolecular interactions. rsc.org This knowledge allows for the rational design of new this compound analogs with fine-tuned properties for specific applications, be it in materials science or medicinal chemistry. rsc.orgrsc.org
Computational Assessment of Bromine Substitution Effects on Electronic Characteristics
The introduction of a bromine atom at the 2-position of the 6-octylbenzo[d]thiazole scaffold is expected to significantly modulate its electronic characteristics. Density Functional Theory (DFT) calculations are a common method to explore these effects. scirp.org Generally, DFT studies on substituted benzothiazoles reveal that the nature and position of the substituent can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the HOMO-LUMO energy gap. nbu.edu.sanih.gov
The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect. This effect would likely lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels of the benzothiazole core. Quantum-chemical analysis of similar halogenated aromatic compounds has shown that the substitution of a halogen atom can lead to significant changes in the electronic structure. researchgate.net The extent of this stabilization can be quantified through computational methods, providing a theoretical basis for understanding the compound's reactivity and photophysical properties.
Furthermore, the bromine atom can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular recognition events. The presence of the bromine atom introduces a region of positive electrostatic potential (a σ-hole) on the outermost portion of the bromine atom, which can interact with nucleophilic regions of neighboring molecules.
A comparative computational analysis of 6-octylbenzo[d]thiazole and this compound would be instrumental in isolating the electronic contributions of the bromine atom. Such a study would typically involve the calculation of various molecular descriptors, as detailed in the table below.
| Electronic Property | Expected Effect of 2-Bromo Substitution | Computational Method | Significance |
| HOMO Energy | Lowering of energy level | DFT, ab initio | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Lowering of energy level | DFT, ab initio | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Potential decrease | TD-DFT | Influences the electronic absorption spectra and kinetic stability. |
| Dipole Moment | Increase | DFT | Affects solubility and intermolecular interactions. |
| Electron Density Distribution | Polarization of the C-Br bond | NBO analysis | Reveals the charge distribution across the molecule. |
| Molecular Electrostatic Potential (MEP) | Positive region on the bromine atom (σ-hole) | DFT | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions. scirp.org |
Influence of the Octyl Chain on Molecular Packing and Intermolecular Forces
The long, flexible octyl chain at the 6-position of the benzothiazole ring is anticipated to play a significant role in the solid-state packing and the nature of intermolecular forces. The octyl group, being nonpolar, will primarily engage in van der Waals interactions. suniv.ac.in The length and conformational flexibility of the octyl chain can lead to various packing motifs, including interdigitation or segregation into alkyl-rich domains within the crystal lattice. researchgate.net
Computational methods such as molecular dynamics (MD) simulations and quantum chemical calculations on molecular clusters can be employed to model these intermolecular interactions. These simulations can provide insights into the preferred packing arrangements and the relative contributions of different non-covalent forces, such as π-π stacking, C-H···π interactions, and van der Waals forces. The presence of the octyl chain can also impact the material's properties, such as its solubility in organic solvents and its thermal characteristics. researchgate.net
| Intermolecular Interaction | Description | Influence of the Octyl Chain |
| π-π Stacking | Attractive interaction between the aromatic rings of the benzothiazole core. | The steric bulk of the octyl chain may modulate the distance and geometry of the π-π stacking. |
| van der Waals Forces | Weak, non-specific attractions between the octyl chains. suniv.ac.in | The long octyl chains will contribute significantly to the overall van der Waals interactions, influencing the cohesive energy of the crystal. |
| C-H···π Interactions | Interactions between the C-H bonds of the octyl chain and the aromatic π-system. | The flexible octyl chain can fold to allow for intramolecular or intermolecular C-H···π interactions. |
Retrosynthesis and Reaction Pathway Prediction utilizing Chemoinformatics Tools
Retrosynthesis is a powerful strategy for planning the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. arxiv.org Chemoinformatics tools have emerged to automate and assist in this process, utilizing vast reaction databases and sophisticated algorithms to predict plausible synthetic routes.
For a molecule like this compound, a chemoinformatics-based retrosynthetic analysis would likely propose several potential disconnection strategies. One common approach for the synthesis of substituted benzothiazoles involves the reaction of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its equivalent. Therefore, a primary disconnection would be at the C2-N bond of the thiazole (B1198619) ring.
A plausible retrosynthetic pathway for this compound, as might be suggested by such a tool, is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.
Target Molecule: this compound
Disconnection 1 (C-Br bond):
Retron: Halogenation of an aromatic ring.
Precursor: 6-octylbenzo[d]thiazole.
Synthetic Step: Bromination of 6-octylbenzo[d]thiazole at the 2-position.
Disconnection 2 (Benzothiazole ring formation):
Retron: Condensation of a 2-aminothiophenol with a carbonyl compound.
Precursors: 2-Amino-5-octylthiophenol and a suitable one-carbon electrophile.
Synthetic Step: Cyclization reaction.
The utilization of chemoinformatics tools can significantly accelerate the process of designing a synthetic route by exploring a wide range of possibilities and providing data-driven suggestions. chemrxiv.org
Research Frontiers and Potential Academic Applications of 2 Bromo 6 Octylbenzo D Thiazole
Organic Electronic and Optoelectronic Materials Science
The unique electronic properties of benzothiazole (B30560) derivatives make them promising candidates for enhancing the performance of organic electronic devices. The strategic placement of a bromine atom and an octyl chain on the benzothiazole core in 2-Bromo-6-octylbenzo[d]thiazole allows for fine-tuning of its electronic and physical properties for various applications in this field.
Integration into Organic Semiconductor Systems (e.g., OFETs, Organic Photovoltaics, LEDs)
The benzothiazole moiety is a key building block in the development of advanced organic materials for electronic and optoelectronic applications. Its inherent electron-deficient nature makes it a suitable component for n-type and ambipolar organic field-effect transistors (OFETs), as well as for electron-accepting materials in organic photovoltaics (OPVs). The introduction of a long alkyl chain, such as the octyl group, enhances the solubility of the resulting materials in organic solvents. This is a critical factor for solution-based processing techniques like spin-coating and printing, which are essential for the fabrication of large-area and flexible electronic devices.
The bromine atom at the 2-position serves as a versatile synthetic handle for introducing further functionalities through cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the straightforward synthesis of complex conjugated molecules and polymers with tailored electronic properties. For instance, by coupling this compound with various aromatic or heteroaromatic boronic acids or stannanes, researchers can construct a library of materials with varying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a crucial aspect in the design of efficient OPVs and organic light-emitting diodes (OLEDs).
Role as Electron-Accepting or Donor Building Blocks in Conjugated Polymers and Small Molecules
The electronic character of the this compound unit can be modulated to act as either an electron-accepting or, less commonly, an electron-donating building block in conjugated systems. The inherent electron-withdrawing nature of the benzothiazole ring, further amplified by the bromo substituent, makes it a strong electron acceptor. When copolymerized with electron-donating units, it can lead to the formation of donor-acceptor (D-A) polymers. These D-A polymers often exhibit narrow bandgaps, which are highly desirable for applications in near-infrared (NIR) photodetectors and as active materials in OPVs, as they allow for the absorption of a broader range of the solar spectrum.
While the primary role of the benzothiazole unit is typically as an acceptor, chemical modifications can alter its electronic properties. The introduction of the electron-donating octyl group at the 6-position can slightly counteract the electron-withdrawing effects. However, for the benzothiazole moiety to act as a significant electron donor, further substitution with stronger electron-donating groups would likely be necessary. The versatility of the 2-bromo position allows for such modifications, enabling the synthesis of a wide array of materials with finely tuned electronic characteristics for specific device applications.
Investigation of Charge Transport and Excitonic Processes in Solution-Processed Devices
In solution-processed devices, controlling the self-assembly and morphology of the active layer is paramount. The interplay between the rigid benzothiazole core and the flexible octyl chains can lead to the formation of well-ordered microstructures, which can facilitate efficient charge transport. Researchers can investigate how processing conditions, such as solvent choice, annealing temperature, and deposition technique, affect the molecular ordering and, consequently, the device performance. Advanced characterization techniques, such as atomic force microscopy (AFM), X-ray diffraction (XRD), and transient absorption spectroscopy, can be employed to probe the morphology and photophysics of thin films derived from this compound-based materials, providing insights into charge generation, recombination, and transport mechanisms.
Advanced Catalysis and Reagent Design
Beyond its applications in materials science, the benzothiazole scaffold is also a valuable platform for the development of novel catalysts and reagents. nih.gov
Development of this compound as Ligands for Metal-Mediated Transformations
The nitrogen and sulfur atoms within the benzothiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows benzothiazole derivatives to serve as ligands in coordination chemistry and homogeneous catalysis. The this compound molecule can be utilized as a precursor for the synthesis of more complex ligands. The bromine atom can be readily displaced through various cross-coupling reactions to introduce phosphine, amine, or other coordinating groups, thereby creating bidentate or multidentate ligands.
These newly synthesized ligands, incorporating the this compound framework, can then be complexed with transition metals such as palladium, rhodium, or iridium. The resulting metal complexes can be screened for their catalytic activity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization reactions. The electronic properties of the benzothiazole ring and the steric bulk of the octyl group can influence the reactivity and selectivity of the metal center, potentially leading to the discovery of highly efficient and selective catalysts. For instance, the coordination of the benzothiazole nitrogen to a palladium center has been shown to be involved in the formation of a palladacyclic intermediate that facilitates Suzuki coupling reactions. nih.gov
Design of Catalytic Systems Incorporating Benzothiazole Scaffolds
The benzothiazole scaffold itself can be an integral part of a catalytic system. nih.gov The inherent properties of the benzothiazole ring can be harnessed to promote or direct chemical reactions. For example, the development of metal-free catalytic systems is a growing area of research, and the unique electronic nature of the benzothiazole moiety could be exploited in this context.
Supramolecular Chemistry and Self-Assembly Research
The amphiphilic nature of this compound, arising from the combination of the polar benzothiazole headgroup and the nonpolar octyl tail, makes it a compelling candidate for studies in supramolecular chemistry and self-assembly.
Exploration of Non-Covalent Interactions and Molecular Recognition Properties
The assembly of molecules into larger, ordered structures is governed by a variety of non-covalent interactions. In the case of this compound, several key interactions can be envisaged. The aromatic benzothiazole core can participate in π-π stacking interactions, a common feature in the self-assembly of aromatic molecules. The bromine atom can engage in halogen bonding, a directional interaction that is increasingly being exploited in crystal engineering and supramolecular design. Furthermore, the long octyl chain will drive hydrophobic interactions, particularly in polar solvents, leading to aggregation and the formation of micellar or other self-assembled structures.
Directed Self-Assembly for Hierarchical Architectures
The ability of amphiphilic molecules to self-assemble into well-defined structures is a cornerstone of nanoscience. For this compound, the balance between the polar headgroup and the nonpolar tail is expected to facilitate the formation of various hierarchical architectures, such as micelles, vesicles, or liquid crystalline phases. The study of benzothiazole derivatives with long alkyl chains has indeed revealed the formation of liquid crystalline phases, where the molecules exhibit long-range orientational order. The specific type of liquid crystal phase (e.g., nematic, smectic) would be dependent on factors such as temperature and the length of the alkyl chain.
The directed self-assembly of this compound could be controlled by external stimuli, such as changes in solvent polarity, temperature, or pH, allowing for the dynamic construction and deconstruction of these supramolecular architectures. For example, in aqueous environments, the hydrophobic effect would be the dominant driving force for assembly, leading to structures that sequester the octyl chains from the water. In nonpolar solvents, dipole-dipole interactions and π-π stacking of the benzothiazole cores might become more significant. The investigation into the self-assembly of this compound could lead to the development of novel soft materials with tunable optical, electronic, or biological properties. nih.govnih.gov
Medicinal Chemistry Research: Design and Mechanistic Studies
The benzothiazole nucleus is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.comnih.gov The introduction of a bromine atom and a long alkyl chain in this compound provides specific handles for medicinal chemistry exploration.
Structure-Activity Relationship (SAR) Investigations of Benzothiazole Analogues for Target Modulation
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For benzothiazole analogues, SAR studies have revealed that substitutions at the C-2 and C-6 positions are critical for modulating their pharmacological effects. benthamscience.com
An SAR study of analogues of this compound would systematically explore the effects of varying the length and branching of the alkyl chain at the 6-position, as well as modifying the substituent at the 2-position. For instance, replacing the bromo group with different amine, amide, or heterocyclic moieties could lead to compounds with altered target specificities and potencies. Comparing the biological activities of these analogues would provide a detailed understanding of the structural requirements for a desired therapeutic effect.
| Compound Analogue | Position of Variation | Potential Impact on Activity |
| 2-Amino-6-octylbenzo[d]thiazole | 2-position | Altered hydrogen bonding capacity and potential for new interactions with target. |
| 2-Bromo-6-hexylbenzo[d]thiazole | 6-position | Reduced lipophilicity compared to the octyl analogue, potentially affecting membrane permeability and target binding. |
| 2-Bromo-6-dodecylbenzo[d]thiazole | 6-position | Increased lipophilicity, which could enhance binding to hydrophobic targets or increase cell membrane disruption. |
| 2-(Pyrazol-1-yl)-6-octylbenzo[d]thiazole | 2-position | Introduction of a new heterocyclic ring could lead to novel interactions with biological targets. |
Molecular Interaction and Binding Mechanism Studies with Enzymes, Proteins, and Nucleic Acids
Understanding how a molecule interacts with its biological target at the molecular level is crucial for rational drug design. The structural features of this compound suggest several potential modes of interaction with biomacromolecules.
The planar benzothiazole ring can intercalate between the base pairs of DNA, a mechanism of action for some anticancer drugs. jchemrev.com The bromine atom can participate in halogen bonding with electron-rich atoms on the surface of proteins or in the grooves of DNA. The octyl chain can anchor the molecule within hydrophobic pockets of enzymes or proteins, or insert into the lipid bilayer of cell membranes, potentially disrupting their function.
Computational modeling and biophysical techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry can be employed to study these interactions in detail. For example, docking studies could predict the binding mode of this compound to the active site of a target enzyme, while spectroscopic methods could confirm and quantify the binding affinity. Studies on the interaction of benzothiazole derivatives with proteins like human serum albumin have shown the importance of hydrophobic and hydrogen bonding interactions in binding. jchemrev.com The presence of the long octyl chain in this compound would likely enhance such hydrophobic interactions.
| Biological Target | Potential Interaction Mechanism | Investigative Techniques |
| Enzymes (e.g., kinases, proteases) | Binding to hydrophobic pockets via the octyl chain; halogen bonding from the bromo group. | Molecular Docking, X-ray Crystallography, Enzyme Inhibition Assays |
| Proteins (e.g., serum albumin) | Hydrophobic interactions with the octyl chain; π-stacking with aromatic residues. | Fluorescence Spectroscopy, Isothermal Titration Calorimetry |
| Nucleic Acids (DNA/RNA) | Intercalation of the benzothiazole ring; groove binding facilitated by the octyl chain. | Circular Dichroism, UV-Vis Spectroscopy, Gel Electrophoresis |
| Cell Membranes | Insertion of the octyl chain into the lipid bilayer, leading to altered membrane fluidity and permeability. | Differential Scanning Calorimetry, Fluorescence Anisotropy |
Rational Design of Benzothiazole-Based Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological processes in their native environment. Fluorescent probes, in particular, allow for the visualization of specific molecules or cellular structures. Benzothiazole derivatives are known to exhibit interesting photophysical properties and have been utilized in the design of fluorescent probes. nih.govnih.govrsc.org
The this compound scaffold is well-suited for the rational design of chemical probes. The bromo group can be readily functionalized with a fluorophore or a reactive group for covalent labeling of a target. The long octyl chain can act as a "hydrophobic tail," directing the probe to specific cellular compartments, such as the endoplasmic reticulum or lipid droplets, which are rich in hydrophobic environments.
For example, a chemical probe could be designed where the benzothiazole core is linked to a reporter group whose fluorescence is sensitive to the local environment. The octyl chain would facilitate the partitioning of the probe into lipid membranes. Changes in the fluorescence signal could then report on alterations in membrane properties, such as fluidity or polarity, which are often associated with disease states. Such probes could be invaluable for studying cellular processes in real-time and for high-throughput screening of potential drug candidates that modulate these processes.
Environmental Chemical Research
The environmental occurrence and fate of benzothiazole derivatives are of increasing concern due to their widespread use and potential for environmental persistence and toxicity. nih.govnist.govgdut.edu.cn Research in this area for a specific compound like this compound is often part of a broader investigation into the environmental behavior of substituted benzothiazoles. This section explores the analytical methodologies for detecting such compounds in environmental samples and the potential pathways through which they may be transformed.
Development of Advanced Analytical Methods for Detection in Environmental Matrices
The detection of trace levels of emerging contaminants such as this compound in complex environmental matrices like water, soil, and sediment requires sophisticated analytical techniques. While specific methods for this particular compound are not extensively documented in the literature, the analytical approaches for other benzothiazole derivatives provide a strong foundation for developing suitable detection methods. The primary techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective quantification. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing a wide range of benzothiazole derivatives, especially those that are less volatile or thermally labile. For a compound like this compound, a reversed-phase LC column would likely be used, where the long octyl chain would lead to significant retention. The choice of mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
Given the structure of this compound, electrospray ionization (ESI) in positive ion mode would be the expected ionization technique, as the nitrogen atom in the thiazole (B1198619) ring can be readily protonated. In MS/MS analysis, specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) would be monitored to ensure high selectivity and sensitivity. While the exact MRM transitions for this compound are not published, they can be predicted based on the fragmentation patterns of similar benzothiazoles, which often involve the cleavage of the thiazole ring and loss of the bromo-substituent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another viable technique, particularly for more volatile and thermally stable benzothiazoles. For this compound, its volatility would need to be assessed. If it is sufficiently volatile, GC-MS could offer high chromatographic resolution. A non-polar or semi-polar capillary column would be suitable for separation. Electron ionization (EI) is the most common ionization method in GC-MS, and the resulting mass spectrum would show characteristic fragment ions. The mass spectrum of the parent compound, benzothiazole, is available in the NIST database and shows a prominent molecular ion, which is typical for aromatic compounds. nist.gov The fragmentation of this compound would likely involve the loss of the octyl chain and the bromine atom.
The table below summarizes potential analytical methods for this compound based on methods developed for other benzothiazole derivatives.
| Analytical Technique | Column Type | Mobile Phase/Carrier Gas | Ionization Mode | Key Considerations for this compound |
| LC-MS/MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water with formic acid | ESI Positive | The long octyl chain will increase retention time. MRM transitions would need to be optimized. |
| GC-MS | Non-polar/Semi-polar (e.g., DB-5ms) | Helium | Electron Ionization (EI) | Thermal stability and volatility of the compound need to be confirmed. Fragmentation would likely involve the octyl and bromo substituents. |
Sample Preparation
Prior to instrumental analysis, a sample preparation step is crucial to extract and concentrate the analyte from the environmental matrix and remove interfering substances. For water samples, solid-phase extraction (SPE) with a sorbent like a polymeric reversed-phase material is a common approach. For solid samples such as soil and sediment, techniques like pressurized liquid extraction (PLE) or ultrasonic extraction followed by a clean-up step are typically employed.
Studies on the Environmental Fate and Transformation Pathways of Benzothiazole Derivatives
The environmental fate of a chemical is determined by a combination of transport and transformation processes. For this compound, its persistence and potential transformation products in the environment are influenced by its chemical structure, specifically the benzothiazole core, the bromo-substituent, and the octyl chain. While direct studies on this compound are lacking, the behavior of other substituted benzothiazoles can provide valuable insights. nih.govnih.gov
Biodegradation
Microbial degradation is a key process in the environmental breakdown of many organic pollutants. The biodegradability of benzothiazoles varies significantly depending on their substituents. nih.gov Some studies have shown that unsubstituted benzothiazole and hydroxybenzothiazole are biodegradable. nih.gov The presence of an alkyl chain, such as the octyl group in this compound, could potentially be a site for initial microbial attack through oxidation. Bacteria are known to degrade aromatic compounds with alkyl chains, often initiating the process by oxidizing the alkyl group. nih.govunesp.br
The bromine atom on the aromatic ring is expected to increase the recalcitrance of the molecule to biodegradation. Halogenated aromatic compounds are often more resistant to microbial degradation than their non-halogenated counterparts. nih.govmdpi.com The degradation of brominated aromatic compounds can occur under both aerobic and anaerobic conditions, often involving dehalogenation as a key step. mdpi.com Therefore, the biodegradation of this compound would likely be a slower process compared to non-brominated analogs.
Potential initial biodegradation steps could include:
Oxidation of the octyl chain: This could lead to the formation of a series of oxidized intermediates, eventually cleaving the side chain.
Hydroxylation of the benzothiazole ring: This is a common initial step in the aerobic degradation of aromatic compounds. genome.jp
Reductive dehalogenation: Under anaerobic conditions, the bromine atom could be removed.
Photodegradation
Photodegradation, or photolysis, is another important transformation pathway for chemicals in the environment, particularly in sunlit surface waters. The rate of photodegradation depends on the compound's ability to absorb light and the efficiency of the subsequent chemical reactions. Brominated aromatic compounds are known to undergo photolysis, often through the cleavage of the carbon-bromine bond. nih.gov Studies on other brominated compounds suggest that direct photolysis in water can be a significant degradation pathway. nih.govmdpi.com The photodegradation of this compound could lead to the formation of debrominated and hydroxylated products.
The table below outlines the potential environmental transformation pathways for this compound based on the known fate of related compounds.
| Transformation Process | Potential Initial Reactions | Expected Transformation Products (Inferred) | Factors Influencing the Rate |
| Biodegradation (Aerobic) | Oxidation of the octyl chain, Hydroxylation of the aromatic ring | 6-Octyl-2-hydroxybenzothiazole, Brominated and hydroxylated intermediates | Presence of adapted microbial communities, Oxygen levels |
| Biodegradation (Anaerobic) | Reductive dehalogenation | 6-Octylbenzothiazole | Redox potential, Presence of suitable electron donors |
| Photodegradation | Cleavage of the C-Br bond, Hydroxylation | 6-Octylbenzothiazole, Hydroxylated derivatives | Sunlight intensity, Water clarity, Presence of photosensitizers |
Future Research Directions and Unexplored Avenues for 2 Bromo 6 Octylbenzo D Thiazole
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The documented synthesis of 2-Bromo-6-octylbenzo[d]thiazole involves the treatment of a toluene (B28343) solution of the corresponding benzothiazole (B30560) with n-butyllithium at a very low temperature (-78 °C), followed by subsequent reactions. bohrium.comgoogle.com While effective for laboratory-scale synthesis, this method has drawbacks for larger-scale, sustainable production, including the use of cryogenic conditions and pyrophoric reagents.
Future research should focus on developing more sustainable and atom-economical synthetic strategies. Modern approaches in benzothiazole synthesis often emphasize green chemistry principles, such as one-pot procedures and the use of environmentally benign solvents like ethanol. bohrium.comnih.gov Catalyst-free methods that proceed at room temperature by combining starting materials with high atom economy are particularly attractive. bohrium.com Research into alternative synthetic pathways could include:
Direct C-H Bromination: Investigating selective C-H bromination at the 2-position of a 6-octylbenzo[d]thiazole precursor would avoid the need for lithiation and offer a more direct route.
One-Pot Tandem Reactions: Designing a one-pot synthesis starting from simpler, commercially available precursors could significantly improve efficiency and reduce waste.
Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, improve safety when handling reactive intermediates, and facilitate easier scale-up.
Green Catalysis: Exploring the use of recyclable, non-noble metal catalysts could offer a more economical and environmentally friendly alternative to traditional methods. mdpi.com
Advanced Material Engineering and Integration into Next-Generation Device Architectures
The benzothiazole core is a well-known building block for organic electronic materials due to its electron-deficient nature, which facilitates electron transport. While this compound itself has not been studied for material applications, its structure is highly promising. The bromine atom serves as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions, allowing for the construction of larger conjugated systems. chemshuttle.com The long octyl chain is expected to enhance solubility in organic solvents and improve film-forming properties, which are crucial for solution-processable devices.
Future research avenues in material engineering include:
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be synthesized and evaluated as electron transport layer (ETL) materials or as host materials for phosphorescent emitters. chemshuttle.com
Organic Photovoltaics (OPVs): The compound could serve as a precursor for novel non-fullerene acceptors or as a component in donor polymers, where the benzothiazole unit can be used to tune the electronic energy levels.
Organic Field-Effect Transistors (OFETs): The combination of the semiconducting benzothiazole core and the solubilizing octyl chain makes its derivatives attractive candidates for active channel materials in OFETs.
Expansion of Computational Modeling for Predictive Design of Novel Reactivities and Functions
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of novel compounds before their synthesis. researchgate.net For this compound, computational modeling can provide invaluable insights and guide experimental efforts.
Unexplored computational studies could focus on:
Electronic Properties Prediction: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict its potential performance in electronic devices. researchgate.netnih.gov
Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for various cross-coupling reactions at the bromine site to optimize reaction conditions and predict the feasibility of synthesizing new derivatives.
Structure-Activity Relationship (SAR) Studies: Given its role as a precursor for S1P receptor agonists, computational docking and molecular dynamics simulations could be used to design new derivatives with enhanced binding affinity and selectivity for various biological targets, including kinases or the BCL-2 protein family. researchgate.netbiointerfaceresearch.com
Exploration of Hybrid and Composite Materials Incorporating this compound
The creation of hybrid and composite materials offers a pathway to combine the unique properties of organic molecules with those of inorganic nanomaterials or polymers. The functional groups on this compound make it an excellent candidate for incorporation into such systems.
Future research in this area could involve:
Quantum Dot Hybrids: The sulfur atom in the benzothiazole ring can act as an anchor to the surface of quantum dots (QDs) like CdSe or ZnO. nih.govresearchgate.net Derivatives of this compound could be used as surface ligands to passivate QDs, improve their stability, and facilitate their dispersion in organic matrices for applications in hybrid LEDs or solar cells.
Polymer Composites: The compound or its derivatives could be blended with semiconducting or insulating polymers. The octyl chain would promote miscibility, and the benzothiazole unit could impart desired electronic or optical properties to the composite material for applications in flexible electronics or sensors.
Nanoparticle-Based Sensors: By functionalizing gold or silver nanoparticles with a derivative of this compound, it may be possible to create colorimetric or fluorescent sensors for various analytes.
Design of Multi-functional Systems Exploiting Synergistic Effects of Benzothiazole Scaffolds
The concept of "theranostics," which combines therapeutic and diagnostic functionalities in a single agent, is a rapidly growing field in medicine. nih.gov The this compound scaffold is an ideal platform for developing such multi-functional systems.
Future research could be directed towards:
Theranostic Probes: The bromine atom can be substituted with a targeting ligand for a specific cancer cell receptor, while the benzothiazole core, known for its fluorescent properties in some derivatives, can act as an imaging agent. nih.gov This would allow for simultaneous tracking and treatment of diseased tissues.
Photo-activatable Drugs: By attaching a photosensitizer to the benzothiazole scaffold, it may be possible to create compounds for photodynamic therapy (PDT), where the drug is activated by light to produce reactive oxygen species that kill cancer cells. nih.gov
Bio-integrated Electronics: Combining the semiconducting properties of benzothiazole derivatives with their biological activity could lead to the development of novel biosensors or biocompatible electronic devices that can interface directly with biological systems.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-Bromo-6-octylbenzo[d]thiazole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For brominated thiazole derivatives, the bromine atom at the 2-position can undergo substitution with nucleophiles (e.g., Grignard reagents or organozinc compounds) under anhydrous conditions. Reaction optimization includes temperature control (e.g., 60–80°C for 12–24 hours), solvent selection (e.g., DMF or THF), and catalysis (e.g., Pd(PPh₃)₄ for Suzuki couplings). Thin-layer chromatography (TLC) is used to monitor reaction progress . Purity is enhanced via column chromatography or recrystallization, with yields reported between 60–85% depending on substituent steric effects .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) confirms substitution patterns and alkyl chain integration. High-resolution mass spectrometry (HRMS) validates molecular weight and halogen presence. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, critical for downstream biological assays .
Q. How does the octyl chain at the 6-position influence the compound’s physicochemical properties?
- Methodological Answer : The octyl chain enhances lipophilicity, measured via logP values (predicted >4.5 using ChemDraw). This increases membrane permeability, as demonstrated in parallel artificial membrane permeability assays (PAMPA). Solubility in nonpolar solvents (e.g., hexane) is improved, while aqueous solubility decreases, necessitating DMSO or cyclodextrin carriers for in vitro studies. Thermal stability (TGA/DSC) shows decomposition above 200°C, suitable for high-temperature reactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromine substitution in 2-Bromo-6-ooctylbenzo[d]thiazole during derivatization?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. The bromine atom at the 2-position is activated by electron-withdrawing effects of the thiazole ring, favoring nucleophilic aromatic substitution (SNAr) at this site. Computational studies (DFT, B3LYP/6-31G*) reveal a lower activation energy (~25 kcal/mol) for substitution at the 2-position compared to the 6-octyl-substituted benzene ring. Kinetic isotope effect (KIE) experiments further support a concerted mechanism .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge distribution. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes), identifying binding affinity (ΔG < -8 kcal/mol). Pharmacophore mapping highlights critical hydrophobic (octyl chain) and hydrogen-bonding (thiazole N) features. MD simulations (GROMACS) assess stability in ligand-protein complexes over 100 ns .
Q. What strategies address contradictions in reported biological activities of thiazole derivatives, such as antimicrobial vs. cytotoxic effects?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability) or compound stability. Standardized protocols (CLSI guidelines) minimize variability. Comparative dose-response curves (IC₅₀ vs. MIC) distinguish selective toxicity. Metabolomic profiling (LC-MS) identifies off-target effects, while SAR studies differentiate contributions of bromine (electrophilicity) and the octyl chain (membrane disruption) to bioactivity .
Q. How can isotopic labeling (e.g., ¹³C or ²H) track the metabolic fate of this compound in in vitro models?
- Methodological Answer : Isotope-labeled analogs are synthesized via Pd-catalyzed coupling with ¹³C-enriched reagents. In vitro metabolism studies (hepatocyte incubations) use LC-MS/MS to detect labeled metabolites (e.g., sulfoxides or dealkylated products). Kinetic isotope effects (KIEs) quantify enzymatic turnover rates. Radiolabeled (³H) versions assess tissue distribution in autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
